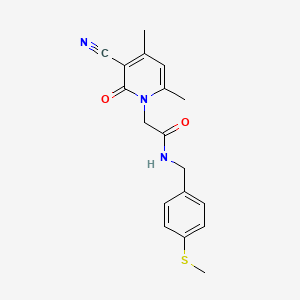

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide

Description

The target compound, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide, features a 3-cyano-4,6-dimethylpyridone core linked via an acetamide bridge to a 4-(methylthio)benzyl group. This structure combines a pyridone ring (known for hydrogen-bonding capabilities) with a lipophilic methylthio substituent, which may enhance membrane permeability and modulate enzyme interactions.

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-12-8-13(2)21(18(23)16(12)9-19)11-17(22)20-10-14-4-6-15(24-3)7-5-14/h4-8H,10-11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUQVLXRMJBPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)SC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide is a synthetic organic molecule belonging to the pyridine family. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including cyano, dimethyl, and oxo groups on the pyridine ring, contribute to its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses several functional groups that are significant for its biological activity. The presence of the cyano group enhances its electrophilic character, while the acetamide moiety is crucial for interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains and may serve as a lead compound for antibiotic development.

- Enzyme Inhibition : Shows promise in modulating enzyme activities, which could have implications in metabolic pathways.

The mechanism of action for 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide involves interaction with specific molecular targets. The cyano and oxo groups are believed to play a critical role in binding to active sites of enzymes or receptors, thereby modulating their activities. This interaction can lead to alterations in cellular signaling pathways and gene expression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antitumor Studies :

- A study evaluated the compound against human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated significant cytotoxic effects with IC50 values ranging from 2.12 μM to 7.02 μM across different assays (2D and 3D formats) .

- Comparative analysis revealed that the compound was more effective in 2D assays than in 3D assays, suggesting a need for further exploration of its mechanisms in three-dimensional cellular environments.

- Antimicrobial Activity :

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 (μM) | Study Reference |

|---|---|---|---|

| Antitumor | A549 | 2.12 | |

| Antitumor | HCC827 | 5.13 | |

| Antitumor | NCI-H358 | 0.85 | |

| Antimicrobial | Various Bacteria | Not specified |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the pyridine ring through condensation reactions.

- Introduction of the cyano and oxo groups via nitration and oxidation reactions.

- Final formation of the acetamide linkage through reaction with appropriate acylating agents.

This synthetic pathway allows for the generation of derivatives that may enhance biological activity or selectivity towards specific targets.

Scientific Research Applications

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of pyridine-based compounds exhibit significant antimicrobial properties. For instance, a study reported that similar compounds showed effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .

Anticancer Properties

The compound has demonstrated selective cytotoxicity towards various cancer cell lines. In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells while sparing normal cells. For example, a related study found that certain derivatives exhibited IC50 values in the low micromolar range against human breast and colon cancer cell lines .

Enzyme Inhibition

Another significant application of this compound is its potential as an enzyme inhibitor. Research has indicated that compounds with similar structures can inhibit enzymes such as acetylcholinesterase, which is crucial for neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme could lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Studies

Several case studies have illustrated the applications of this compound:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities:

Key Observations :

- Substituent Impact : The methylthio group in the target compound balances lipophilicity and electronic effects, contrasting with the chloro (electron-withdrawing) or methoxy (electron-donating) groups in analogues .

- Molecular Weight : Higher molecular weights (e.g., 589 for 8d) correlate with increased steric hindrance, which may limit bioavailability compared to the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide?

- Methodological Answer : A common approach involves multi-step organic synthesis. For example, the pyridine core can be synthesized via nucleophilic substitution using precursors like 2,4-dimethylpyridine, followed by introducing the cyano group. The acetamide moiety is typically attached via condensation reactions, such as coupling 4-(methylthio)benzylamine with activated cyanoacetic acid derivatives under acidic or basic conditions. Reaction optimization includes solvent selection (e.g., ethanol or dichloromethane), catalysts (e.g., piperidine), and purification via chromatography or crystallization .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical methods:

- NMR (¹H, ¹³C): To verify substituent positions and stereochemistry (e.g., δ 7.69 ppm for aromatic protons in analogs) .

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass spectrometry : Confirms molecular weight (e.g., ESI/APCI(+) for [M+H]⁺ ions) .

- Elemental analysis : Validates purity and stoichiometry .

Q. What are the primary chemical reactions this compound undergoes, and how are they leveraged in derivatization?

- Methodological Answer : Key reactions include:

- Oxidation : The methylthio group (-SMe) can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties .

- Reduction : The cyano group (-CN) may be reduced to an amine (-NH₂) for further functionalization .

- Nucleophilic substitution : The acetamide’s carbonyl can react with amines or hydrazines to form urea or hydrazide analogs .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal conditions (e.g., solvent polarity, temperature). For example, transition-state modeling can identify energy barriers for cyano group introduction, while machine learning analyzes experimental datasets to refine yields . Feedback loops between computational predictions and experimental validation (e.g., varying pH or catalysts) enhance efficiency .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) require:

- Dose-response assays : To establish IC₅₀ values and rule out false positives/negatives.

- Structural analogs testing : Compare activity of derivatives (e.g., replacing -SMe with -OMe) to identify pharmacophores .

- Target validation : Use techniques like SPR (surface plasmon resonance) to confirm binding to proposed targets (e.g., enzymes or DNA) .

Q. How does the methylthio (-SMe) substituent influence this compound’s pharmacokinetic properties?

- Methodological Answer : The -SMe group enhances lipophilicity (logP), improving membrane permeability. However, metabolic stability studies (e.g., liver microsome assays) are critical, as -SMe may oxidize to sulfoxide in vivo. Comparative studies with des-methylthio analogs can isolate its contribution to bioavailability .

Q. What experimental designs are recommended for evaluating this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Co-crystallography : Resolve binding modes with target kinases (e.g., JAK2 or EGFR) to guide SAR .

- Cellular assays : Measure inhibition of kinase-driven pathways (e.g., phosphorylation levels via Western blot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.